molecular formula C20H21NO4 B3052992 n-Fmoc-n-(1-methylethyl)glycine CAS No. 498575-09-0

n-Fmoc-n-(1-methylethyl)glycine

Cat. No.: B3052992
CAS No.: 498575-09-0
M. Wt: 339.4
InChI Key: PMFFZLSLIXEBNG-UHFFFAOYSA-N
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Description

n-Fmoc-n-(1-methylethyl)glycine: is a derivative of glycine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogen atom of the amino group is replaced by an isopropyl group. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

n-Fmoc-n-(1-methylethyl)glycine is a derivative of the amino acid glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .

Mode of Action

The Fmoc group in this compound acts as a base-labile protecting group . It is introduced to the amine group of an amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be removed rapidly by a base, usually piperidine .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . The Fmoc group protects the amine group of an amino acid during the coupling process, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

Its solubility in dmf suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amine groups of amino acids, it allows for the precise assembly of amino acids in a specific sequence .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, it is soluble in DMF , suggesting that the solvent used can affect its action. Additionally, it should be stored in a cool, dry place, away from oxidizing agents and heat , indicating that temperature and oxidative conditions can influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-n-(1-methylethyl)glycine typically involves the following steps:

    Protection of the amino group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

    Alkylation: The protected glycine is then alkylated with isopropyl bromide in the presence of a strong base like sodium hydride to introduce the isopropyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection: Large quantities of glycine are reacted with 9-fluorenylmethoxycarbonyl chloride.

    Continuous alkylation: The protected glycine is continuously fed into a reactor where it is alkylated with isopropyl bromide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Fmoc-n-(1-methylethyl)glycine can undergo oxidation reactions, particularly at the isopropyl group.

    Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine.

    Substitution: The Fmoc group can be substituted with other protective groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Piperidine is commonly used for the removal of the Fmoc group.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Deprotected glycine derivatives.

    Substitution: Glycine derivatives with different protective groups.

Scientific Research Applications

n-Fmoc-n-(1-methylethyl)glycine is used in various scientific research applications:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

    n-Fmoc-n-methylglycine: Similar structure but with a methyl group instead of an isopropyl group.

    n-Fmoc-n-ethylglycine: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: n-Fmoc-n-(1-methylethyl)glycine is unique due to the presence of the isopropyl group, which provides greater steric hindrance compared to methyl and ethyl groups. This enhances the stability of the compound during peptide synthesis, making it a preferred choice for certain applications.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(2)21(11-19(22)23)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFFZLSLIXEBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734561
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498575-09-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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